molecular formula C13H19BrN2O2S B2440660 Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate CAS No. 2138097-50-2

Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate

Cat. No. B2440660
CAS RN: 2138097-50-2
M. Wt: 347.27
InChI Key: FJHVNEZFABTJLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate, have been reported. It has a molecular weight of 347.28, and it is a powder at room temperature .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in synthesizing biologically active compounds such as crizotinib. Its synthesis was achieved through a three-step process with a total yield of 49.9%, highlighting the compound's significance in medicinal chemistry research (D. Kong, Yuxing Zhang, Tongsheng Xu, Yuanzhang Zhou, Pengwu Zheng, Shan Xu, 2016).

Anticancer Drug Intermediates

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate serves as an important intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound was established, underscoring its role in developing therapies targeting dysfunctional signaling pathways in cancer (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).

Structural Studies and Chemical Properties

  • The reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine produced tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, highlighting the diverse chemical reactivity and potential for generating novel molecules with biological significance (D. Richter, J. Kath, A. Rheingold, A. DiPasquale, A. Yanovsky, 2009).

Synthesis of Nociceptin Antagonists

Key Intermediate in Vandetanib Synthesis

  • Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in Vandetanib synthesis, a medication used to treat certain types of cancer. This underscores the compound's significance in pharmaceutical synthesis and cancer treatment (Min Wang, Wenhui Wang, Qidong Tang, Shan Xu, 2015).

Safety and Hazards

The safety and hazards of a similar compound, tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate, have been reported. It has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)10-8-19-11(14)15-10/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHVNEZFABTJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CSC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate

CAS RN

2138097-50-2
Record name tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate
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